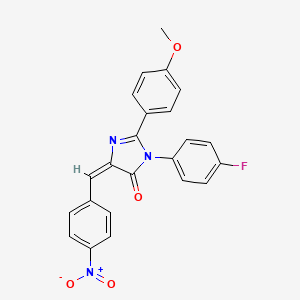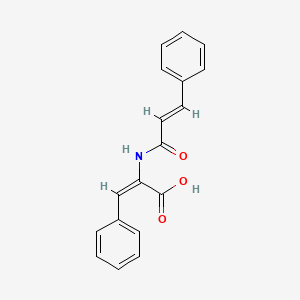![molecular formula C11H12N2O3S B4935021 S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as Elesclomol, is a small molecule that has shown potential in cancer treatment. It has been found to induce apoptosis in cancer cells and has been studied extensively for its mechanism of action and physiological effects. In
作用机制
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate induces apoptosis in cancer cells by increasing the production of ROS. ROS cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells by inhibiting the activity of the mitochondrial electron transport chain complex III. This leads to an increase in ROS production, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have several biochemical and physiological effects. It has been found to selectively induce ROS production in cancer cells, leading to apoptosis. It has also been found to increase the expression of genes involved in oxidative stress response, DNA damage repair, and apoptosis. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has several advantages for lab experiments. It has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy. It has also been found to have minimal toxicity in normal cells, making it a safe candidate for cancer therapy. However, S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life, making it difficult to maintain therapeutic levels in vivo.
未来方向
There are several future directions for the study of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to develop more effective delivery methods to improve the solubility and half-life of the compound in vivo. Additionally, further studies are needed to evaluate the efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in combination with other cancer therapies. Finally, more studies are needed to evaluate the safety and efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in clinical trials.
合成方法
The synthesis of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 4-acetylphenyl isothiocyanate with 2-aminoacetaldehyde diethyl acetal. The reaction yields S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate as a yellow solid with a melting point of 174-176°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
科学研究应用
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential in cancer treatment. It has been found to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). ROS are known to cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
S-[2-(4-acetylanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(14)8-2-4-9(5-3-8)13-10(15)6-17-11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDGZRSPXUHWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
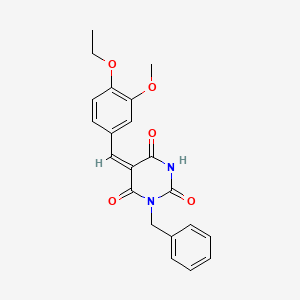
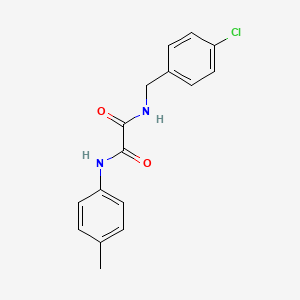

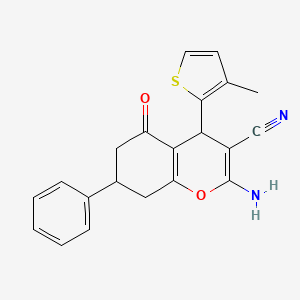
![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
